molecular formula C13H12F3N B1301778 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole CAS No. 570-05-8

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

Cat. No. B1301778
CAS RN: 570-05-8
M. Wt: 239.24 g/mol
InChI Key: UWHVRMCDWMXTOE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole (DMTP) is an organic compound with a molecular weight of 246.27 g/mol. It is a colorless, volatile liquid with a boiling point of 168°C and a melting point of -44°C. DMTP is a pyrrole derivative with a trifluoromethyl group attached to the phenyl ring. It is a key intermediate in organic synthesis and is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Multicomponent Reactions and Chemical Properties

Pyrrole derivatives, like those studied in the synthesis of 5H-Chromeno[2,3-b]pyridines, showcase the versatility of pyrrole-based compounds in multicomponent reactions, leading to compounds with notable biological, medicinal, and industrial properties. The study conducted by Ryzhkova et al. (2023) on the reaction involving salicylaldehyde, malononitrile dimer, and a pyrazolone derivative highlights this aspect, further assessing the ADME properties of the synthesized compound, which are crucial for understanding the absorption, distribution, metabolism, and excretion characteristics relevant to pharmaceutical applications (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Spectroscopic and Theoretical Studies

Research on pyrrole derivatives, such as the study by Singh, Rawat, and Sahu (2014), provides insights into the electronic and structural properties through spectroscopic techniques and Density Functional Theory (DFT) studies. Such research not only elucidates the vibrational properties and electron distribution but also explores potential applications in forming new heterocyclic compounds and non-linear optical (NLO) materials, indicative of the broad utility of pyrrole derivatives in materials science and organic synthesis (Singh, Rawat, & Sahu, 2014).

Electropolymerization and Copolymerization

The study of self-assembled monolayers of aromatic pyrrole derivatives and their electropolymerization with pyrrole, as investigated by Schneider et al. (2017), showcases the potential of pyrrole derivatives in enhancing the properties of polymerized layers. This research provides insights into the electrochemical properties, chemical situations within films, and the impact of copolymerization on the surface structures and conductivity at the metal/polymer interface, highlighting the relevance of pyrrole derivatives in developing advanced materials with tailored properties (Schneider, Füser, Bolte, & Terfort, 2017).

Molecular Structure and Energetics

The study of the molecular structure and energetics of pyrrole derivatives, such as the work by da Silva and Santos (2010), combines thermochemical, thermodynamic, and high-level ab initio molecular orbital calculations to derive the enthalpies of formation and sublimation. This research offers a deeper understanding of the molecular structure and its correlation with thermodynamic properties, providing a foundation for the rational design of pyrrole-based compounds with desired physical and chemical characteristics (da Silva & Santos, 2010).

Fluorescent Probes and Sensing Applications

The development of fluorescent probes based on pyrrole cores for the detection of low levels of carbon dioxide, as explored by Wang et al. (2015), demonstrates the application of pyrrole derivatives in environmental monitoring and biological applications. The aggregation-enhanced emission (AEE) feature of these probes and their fast and selective response to CO2 highlight the potential of pyrrole-based compounds in creating sensitive and selective sensors for real-time monitoring (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Future Directions

The future directions for research on “2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole” could involve further exploration of its synthesis, chemical reactivity, and biological activity. Given the diverse biological activities of pyrrole derivatives, it may also be of interest to investigate its potential therapeutic applications .

properties

IUPAC Name

2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c1-9-3-4-10(2)17(9)12-7-5-11(6-8-12)13(14,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVRMCDWMXTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371856
Record name 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

570-05-8
Record name 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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